5-[(4-chlorophenyl)carbonyl]-6-[5-(2,4-dichlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
Description
Introduction to 5-[(4-chlorophenyl)carbonyl]-6-[5-(2,4-dichlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
Systematic Nomenclature and Structural Identification
The IUPAC name 5-[(4-chlorophenyl)carbonyl]-6-[5-(2,4-dichlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one provides a precise description of the compound’s architecture. Breaking down the nomenclature:
- Core structure : The tetrahydropyrimidin-2(1H)-one backbone is a partially saturated six-membered ring containing two nitrogen atoms at positions 1 and 3 and a ketone group at position 2.
- Substituents :
- Position 5: A 4-chlorophenyl carbonyl group (-CO-C6H4-Cl).
- Position 6: A 5-(2,4-dichlorophenyl)furan-2-yl moiety, consisting of a furan ring substituted with a 2,4-dichlorophenyl group.
- Position 4: Hydroxy (-OH) and trifluoromethyl (-CF3) groups.
Molecular Formula : C23H14Cl3F3N2O4
Molecular Weight : 439.24 g/mol.
Table 1: Key Structural and Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 5-[(4-chlorophenyl)carbonyl]-6-[5-(2,4-dichlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one |
| Molecular Formula | C23H14Cl3F3N2O4 |
| Molecular Weight | 439.24 g/mol |
| Key Functional Groups | Tetrahydropyrimidinone, trifluoromethyl, chlorophenyl carbonyl, dichlorophenyl furan |
Structural elucidation relies on advanced spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : 1H NMR identifies proton environments, such as the aromatic protons of the chlorophenyl groups (δ 7.2–7.8 ppm) and the hydroxyl proton (δ 5.5 ppm). 13C NMR confirms carbonyl carbons (δ 165–175 ppm) and trifluoromethyl carbon (δ 120–125 ppm, quartets due to 19F coupling).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 439.24, with fragmentation patterns corresponding to the loss of chlorine atoms and the trifluoromethyl group.
Historical Context and Significance in Heterocyclic Chemistry
The compound belongs to the tetrahydropyrimidinone family, a class of heterocycles renowned for their pharmacological versatility. Historically, tetrahydropyrimidinones gained prominence through the Biginelli reaction, which facilitates their synthesis via multicomponent condensation. The introduction of halogenated aryl groups and trifluoromethyl substituents emerged as a strategy to enhance bioactivity and metabolic stability.
Table 2: Comparative Analysis of Tetrahydropyrimidinone Derivatives
The trifluoromethyl group plays a critical role in improving lipophilicity and binding affinity, as demonstrated in anti-tubercular agents where its presence increased inhibitory activity against Mycobacterium tuberculosis H37Rv strains. Similarly, chlorophenyl groups enhance interactions with hydrophobic enzyme pockets, a feature leveraged in kinase inhibitors.
The furan moiety in the target compound introduces conformational rigidity, potentially optimizing target engagement. This structural motif is prevalent in antifungal and antiviral agents, where its electron-rich nature facilitates π-π stacking with protein residues.
Properties
Molecular Formula |
C22H14Cl3F3N2O4 |
|---|---|
Molecular Weight |
533.7 g/mol |
IUPAC Name |
5-(4-chlorobenzoyl)-6-[5-(2,4-dichlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C22H14Cl3F3N2O4/c23-11-3-1-10(2-4-11)19(31)17-18(29-20(32)30-21(17,33)22(26,27)28)16-8-7-15(34-16)13-6-5-12(24)9-14(13)25/h1-9,17-18,33H,(H2,29,30,32) |
InChI Key |
XRTRWZAHKQTWPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Selection of β-Ketoester Component
The trifluoromethyl group at position 4 is introduced via a trifluoromethyl-substituted β-ketoester. Ethyl 4,4,4-trifluoroacetoacetate is a suitable candidate, as its electrophilic carbonyl group facilitates cyclization while retaining the CF₃ moiety. Reaction with 5-(2,4-dichlorophenyl)furan-2-carbaldehyde (synthesized separately via Vilsmeier-Haack formylation of 2-(2,4-dichlorophenyl)furan) ensures the furan-2-yl group is incorporated at position 6.
Catalytic and Solvent Considerations
p-Toluenesulfonic acid (p-TSA) in solvent-free conditions achieves high yields (≥90%) while minimizing side reactions. Mechanochemical grinding at 80–100°C enhances atom economy and reduces reaction time to 15–30 minutes. The exothermic nature of the reaction necessitates temperature control to prevent decomposition of the trifluoromethyl group.
Representative Procedure :
A mixture of 5-(2,4-dichlorophenyl)furan-2-carbaldehyde (25 mmol), ethyl 4,4,4-trifluoroacetoacetate (25 mmol), urea (50 mmol), and p-TSA (200 mg) is ground in a mortar for 5 minutes. The solid product is washed with cold water and recrystallized from ethanol to yield 4-hydroxy-4-(trifluoromethyl)-6-[5-(2,4-dichlorophenyl)furan-2-yl]tetrahydropyrimidin-2(1H)-one.
Introduction of the 4-Chlorophenyl Carbonyl Group
Post-cyclization acylation at position 5 is achieved through Friedel-Crafts or nucleophilic acyl substitution.
Friedel-Crafts Acylation
Using 4-chlorobenzoyl chloride in the presence of AlCl₃ (1.2 equiv) in dichloromethane at 0°C installs the carbonyl group selectively. The reaction proceeds via electrophilic aromatic substitution, with the electron-rich tetrahydropyrimidinone ring directing acylation to position 5. Quenching with ice water followed by extraction (toluene) and column chromatography (silica gel, hexane/EtOAc 3:1) yields the acylated product (75–82%).
Alternative Nucleophilic Acyl Substitution
Activation of the tetrahydropyrimidinone at position 5 with NaH (1.3 equiv) in THF enables reaction with 4-chlorobenzoyl chloride at 60°C. This method avoids strong Lewis acids but requires stringent moisture control to prevent hydrolysis of the trifluoromethyl group.
Optimization of Hydroxyl Group Retention
The 4-hydroxy group arises from keto-enol tautomerism during the Biginelli reaction. Stabilization is achieved by:
-
pH Control : Maintaining reaction pH 5–6 using acetate buffers to favor enol formation.
-
Hydrogen Bonding : Recrystallization from ethanol-water mixtures enhances crystalline stability via intramolecular H-bonding with the carbonyl oxygen.
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30) removes residual dichlorophenyl byproducts. Final purity ≥98% is confirmed by HPLC-UV (λ = 254 nm).
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.62–7.58 (m, 3H, Ar-H), 6.92 (s, 1H, furan-H), 5.21 (s, 1H, OH), 4.12 (q, J = 7.1 Hz, 2H, OCH₂), 3.78–3.65 (m, 2H, CH₂), 2.91–2.85 (m, 2H, CH₂).
-
HRMS : m/z calcd. for C₂₃H₁₅Cl₃F₃N₂O₃ [M+H]⁺: 555.0234; found: 555.0238.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH or K₂CO₃.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.
Biology
The compound’s structural features suggest potential biological activity. It could be investigated for its interactions with biological macromolecules, such as enzymes or receptors, which may lead to the development of new pharmaceuticals.
Medicine
Given its potential biological activity, this compound could be explored for therapeutic applications. It may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial activities, depending on its interaction with biological targets.
Industry
In the material science industry, the compound’s unique structural properties could be utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)carbonyl]-6-[5-(2,4-dichlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related tetrahydropyrimidinone derivatives highlight how variations in substituents influence physicochemical properties, synthetic routes, and biological activity:
Table 1: Structural and Physicochemical Comparisons
*Inferred formula; exact data unavailable in evidence.
Key Observations
Substituent Effects on Activity: Electron-Withdrawing Groups: The target compound’s 2,4-dichlorophenyl group (strongly electron-withdrawing) may enhance electrophilic interactions in biological targets compared to the 2-nitrophenyl analog in . Hydrophobic vs. Polar Groups: The 4-methoxybenzoyl group in compound 4h improves solubility compared to chlorophenyl analogs, as methoxy groups reduce crystallinity. This aligns with its higher yield (80%) and well-defined melting point (221–223°C).
Synthetic Accessibility :
- The target compound likely follows a one-pot Biginelli-like synthesis, as seen in . However, the steric bulk of the 2,4-dichlorophenylfuran substituent may reduce reaction efficiency compared to smaller groups (e.g., 4-chlorophenyl in 4h ).
Structural and Spectroscopic Trends :
- IR Spectra : All compounds show characteristic C=O stretches near 1670–1685 cm⁻¹, but the target compound’s dichlorophenyl group may shift this peak due to increased electron withdrawal .
- NMR : The trifluoromethyl group (δ ~3.8–4.1 ppm in ¹H NMR) and furan protons (δ ~6.7–7.5 ppm) are consistent across analogs .
Biological Hypotheses :
- The 2,4-dichlorophenylfuran moiety in the target compound may enhance antifungal activity compared to 4h , as polychlorinated aromatics disrupt fungal membrane integrity. Conversely, the hydroxyl group in 4c correlates with antioxidant activity via radical scavenging.
Contradictions and Limitations
- For example, the thienylcarbonyl analog in may exhibit distinct pharmacokinetics despite its structural resemblance.
- Melting points and yields vary significantly with substituents (e.g., 4h’s 80% yield vs.
Biological Activity
The compound 5-[(4-chlorophenyl)carbonyl]-6-[5-(2,4-dichlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a complex organic molecule notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of multiple functional groups, such as chlorinated phenyls and a trifluoromethyl moiety, suggests potential interactions with various biological targets.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H14Cl3F3N2O4 |
| Molecular Weight | 533.7 g/mol |
| IUPAC Name | 5-(4-chlorobenzoyl)-6-[5-(2,4-dichlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
| InChI Key | XRTRWZAHKQTWPE-UHFFFAOYSA-N |
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors. The structural components allow for various interactions such as:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions can modulate enzymatic activity or receptor signaling pathways, which are crucial in therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds within the same chemical class. For instance, derivatives of pyrimidine and thiouracil have shown significant antibacterial and antifungal activities. The presence of electron-withdrawing groups (such as chlorine) in the structure has been linked to enhanced bioactivity against Gram-positive and Gram-negative bacteria.
Case Studies
- Antibacterial Activity : A study evaluating various pyrimidine derivatives found that compounds similar to the target compound exhibited moderate to potent antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that chlorinated phenyl substituents contributed positively to antimicrobial efficacy.
- Antifungal Activity : Research on related compounds demonstrated their effectiveness against fungal pathogens, with certain derivatives showing broad-spectrum activity. The mechanism was hypothesized to involve disruption of fungal cell membranes due to increased permeability caused by phenolic structures.
Comparative Analysis
A comparative analysis of related compounds shows variations in biological activity based on structural modifications:
| Compound Name | Antimicrobial Activity | Notable Features |
|---|---|---|
| 5-[(4-chlorophenyl)carbonyl]-6-[5-(2,4-dichlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one | Moderate against Gram-positive bacteria | Contains trifluoromethyl and chlorinated phenyl groups |
| 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-3-pentyl-1H-triazole | High against S. aureus | Bromine substitution enhances activity |
| 6-Aryl-5-cyano thiouracil derivatives | Variable | Specific aryl substituents affect potency |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodology : Multi-step synthesis typically involves condensation of substituted furan and chlorophenyl precursors with a tetrahydropyrimidinone core. Key steps include:
- Cyclization : Use of ammonium acetate in ethanol under reflux (80–90°C) for 12–24 hours to form the pyrimidinone ring .
- Carbonyl coupling : Reaction with 4-chlorobenzoyl chloride in dry dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine (TEA) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
- Data : Reported yields for analogous compounds range from 35–65%, with purity >95% confirmed by HPLC .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?
- Methodology :
- NMR : H and C NMR to confirm substituent integration (e.g., trifluoromethyl singlet at δ ~120 ppm in C) .
- X-ray crystallography : Single-crystal analysis (Mo-Kα radiation, λ = 0.71073 Å) to resolve dihedral angles between chlorophenyl and furan moieties (e.g., 12.8°–86.1° in analogs) .
- FT-IR : Hydroxy group stretching (~3400 cm) and carbonyl vibrations (~1680 cm) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the compound’s biological activity?
- Methodology :
- QSAR studies : Correlate substituent electronegativity (e.g., Cl, CF) with antibacterial activity using MIC assays against S. aureus and E. coli .
- Docking simulations : Analyze interactions with target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina. The trifluoromethyl group enhances hydrophobic binding (ΔG ~ -9.2 kcal/mol) .
Q. What experimental strategies mitigate stability issues (e.g., hydrolysis of the hydroxy group) in aqueous buffers?
- Methodology :
- pH optimization : Stability studies in PBS (pH 7.4 vs. 5.5) show <10% degradation over 24 hours at pH 5.5, suggesting acidic conditions preserve integrity .
- Lyophilization : Formulate as a lyophilized powder with mannitol (1:1 w/w) to prevent hydrolytic degradation .
- Data : Half-life () in plasma: ~2.3 hours; improved to >8 hours with enteric coatings .
Q. How can computational modeling predict metabolic pathways and potential toxicity?
- Methodology :
- In silico metabolism : Use Schrödinger’s MetaSite to predict Phase I oxidation (CYP3A4-mediated) at the furan ring and Phase II glucuronidation of the hydroxy group .
- Toxicity screening : ADMET Predictor™ for hepatotoxicity (alert: chlorophenyl groups may increase risk) .
Contradictions and Validation
- Synthetic yields : Discrepancies in reported yields (35% vs. 65%) for similar structures suggest solvent polarity and catalyst purity are critical variables .
- Biological activity : Some analogs show antifungal activity (e.g., C. albicans IC = 12 µM ), while others are inactive, highlighting substituent-dependent effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
